molecular formula C9F17N B3286318 Perfluorononanenitrile CAS No. 82416-71-5

Perfluorononanenitrile

Cat. No.: B3286318
CAS No.: 82416-71-5
M. Wt: 445.08 g/mol
InChI Key: QXLCIRIVPLDAGS-UHFFFAOYSA-N
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Description

Perfluorononanenitrile: is an organic compound known for its chemical stability and thermal resistance. It is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is used in various industrial applications due to its unique properties, such as low surface tension and high dielectric strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorononanenitrile can be synthesized through the fluorination of nonanenitrile. The process involves the replacement of hydrogen atoms with fluorine atoms using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Perfluorononanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Perfluorononanenitrile is used as a precursor in the synthesis of other perfluorinated compounds. Its unique properties make it valuable in the development of new materials with high thermal and chemical stability .

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility .

Industry: In the electronics industry, this compound is used as a dielectric fluid due to its high dielectric strength and low surface tension. It is also employed in the production of fluoropolymers and as a solvent for specialized applications .

Mechanism of Action

Perfluorononanenitrile exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These properties make it an effective barrier material in various applications. The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of stable complexes with metals and other elements .

Comparison with Similar Compounds

Comparison: Perfluorononanenitrile is unique due to its nitrile functional group, which imparts different reactivity compared to other perfluorinated compounds. While PFOA and PFOS are primarily used as surfactants, this compound’s applications are more diverse, including its use as a dielectric fluid and in the synthesis of other specialized materials .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCIRIVPLDAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895458
Record name Heptadecafluorononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82416-71-5
Record name Heptadecafluorononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorononanenitrile
Reactant of Route 2
Perfluorononanenitrile
Reactant of Route 3
Perfluorononanenitrile
Reactant of Route 4
Perfluorononanenitrile
Reactant of Route 5
Perfluorononanenitrile
Reactant of Route 6
Perfluorononanenitrile

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